molecular formula C15H9N3O3S B2716899 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 1808600-14-7

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2716899
CAS No.: 1808600-14-7
M. Wt: 311.32
InChI Key: LZNGUGLQLBVRLW-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: Starting with a suitable precursor, the benzoxazole ring is synthesized through a cyclization reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the benzoxazole derivative.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with cyanoacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(furan-2-yl)-N-(2-hydroxy-1,3-benzoxazol-6-yl)prop-2-enamide: Similar structure but with a hydroxy group instead of a sulfanyl group.

    2-cyano-3-(furan-2-yl)-N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide: Similar structure but with a methyl group instead of a sulfanyl group.

Uniqueness

The presence of the sulfanyl group in 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide imparts unique chemical properties, such as increased reactivity towards oxidation and potential bioactivity. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S/c16-8-9(6-11-2-1-5-20-11)14(19)17-10-3-4-12-13(7-10)21-15(22)18-12/h1-7H,(H,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNGUGLQLBVRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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